2-[4-(aminomethyl)piperidin-1-yl]-N-cyclopentylacetamide
Overview
Description
2-[4-(aminomethyl)piperidin-1-yl]-N-cyclopentylacetamide is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in numerous pharmaceuticals and their role in drug design .
Mechanism of Action
Target of Action
The primary target of 2-[4-(aminomethyl)piperidin-1-yl]-N-cyclopentylacetamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, controlling the transition from the G1 phase to the S phase. By interacting with this protein, the compound can influence cell proliferation and growth .
Mode of Action
This interaction could potentially inhibit the activity of CDK2, thereby affecting the progression of the cell cycle .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to cell cycle regulation . By targeting CDK2, the compound can disrupt the normal progression of the cell cycle, potentially leading to cell cycle arrest . The downstream effects of this disruption can include inhibited cell proliferation and growth .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its impact on the cell cycle . By inhibiting CDK2, the compound could potentially cause cell cycle arrest, leading to inhibited cell proliferation and growth .
Biochemical Analysis
Biochemical Properties
2-[4-(aminomethyl)piperidin-1-yl]-N-cyclopentylacetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cyclin-dependent kinase 2, a crucial enzyme involved in cell cycle regulation . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the phosphorylation status of key signaling proteins, thereby altering downstream signaling cascades . Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, its interaction with cyclin-dependent kinase 2 results in the inhibition of kinase activity, which in turn affects cell cycle progression . Additionally, it can modulate gene expression by binding to DNA or interacting with transcription factors.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its efficacy and potency. In vitro studies have shown that it remains stable under specific conditions, but may degrade over extended periods . Long-term effects on cellular function have also been observed, with prolonged exposure leading to changes in cell viability and function.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low doses may have minimal effects, while higher doses can lead to significant physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At high doses, toxic or adverse effects may occur, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. It is transported by specific transporters and binding proteins, which determine its localization and accumulation in different cellular compartments . These processes are essential for understanding the compound’s therapeutic potential and optimizing its delivery in clinical settings.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular distribution can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
The synthesis of 2-[4-(aminomethyl)piperidin-1-yl]-N-cyclopentylacetamide typically involves the reaction of piperidine derivatives with appropriate acylating agents. One common method includes the use of cyclopentylacetyl chloride in the presence of a base to form the desired amide . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-[4-(aminomethyl)piperidin-1-yl]-N-cyclopentylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Scientific Research Applications
2-[4-(aminomethyl)piperidin-1-yl]-N-cyclopentylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Comparison with Similar Compounds
2-[4-(aminomethyl)piperidin-1-yl]-N-cyclopentylacetamide can be compared with other piperidine derivatives, such as:
2-[4-(aminomethyl)piperidin-1-yl]ethanol: This compound has a similar piperidine ring but differs in its functional groups, leading to different chemical and biological properties.
2-(aminomethyl)piperidine: This compound lacks the cyclopentylacetamide moiety, resulting in distinct reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-[4-(aminomethyl)piperidin-1-yl]-N-cyclopentylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O/c14-9-11-5-7-16(8-6-11)10-13(17)15-12-3-1-2-4-12/h11-12H,1-10,14H2,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOYTLXUUGTRJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2CCC(CC2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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